phenyl N-(4-fluorosulfonyl-3-methyl-phenyl)carbamate
Description
Phenyl N-(4-fluorosulfonyl-3-methyl-phenyl)carbamate is a carbamate derivative featuring a fluorosulfonyl (-SO₂F) group and a methyl (-CH₃) substituent on the aromatic ring. Carbamates are widely studied for their pharmacological and material science applications, particularly as enzyme inhibitors or intermediates in organic synthesis. This compound’s unique substituent combination distinguishes it from other aromatic carbamates, warranting a comparative analysis with structural analogs.
Properties
CAS No. |
21322-77-0 |
|---|---|
Molecular Formula |
C14H12FNO4S |
Molecular Weight |
309.31 g/mol |
IUPAC Name |
phenyl N-(4-fluorosulfonyl-3-methylphenyl)carbamate |
InChI |
InChI=1S/C14H12FNO4S/c1-10-9-11(7-8-13(10)21(15,18)19)16-14(17)20-12-5-3-2-4-6-12/h2-9H,1H3,(H,16,17) |
InChI Key |
FSBOFAUYGBDMLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)OC2=CC=CC=C2)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonation-Fluorination of 3-Methylaniline
Route Overview :
- Sulfonation : 3-Methylaniline undergoes sulfonation at the para-position using concentrated sulfuric acid or chlorosulfonic acid.
- Chlorination : The sulfonic acid group is converted to sulfonyl chloride using PCl₅ or SOCl₂.
- Fluorination : The sulfonyl chloride is treated with KF or NH₄F in polar aprotic solvents (e.g., DMF) to yield the sulfonyl fluoride.
Conditions :
- Sulfonation: 80–100°C, 4–6 h (yield: 70–85%).
- Chlorination: Reflux in SOCl₂, 2 h (quantitative conversion).
- Fluorination: KF (2 eq), DMF, 60°C, 3 h (yield: 65–75%).
Challenges :
Diazotization-Fluorosulfonylation
Route Overview :
- Diazotization : 3-Methyl-4-nitroaniline is diazotized with NaNO₂/HCl.
- Fluorosulfonylation : The diazonium salt reacts with SO₂F₂ gas or fluorosulfonic acid to introduce the -SO₂F group.
- Reduction : The nitro group is reduced to an amine using H₂/Pd-C or Fe/HCl.
Conditions :
- Diazotization: 0–5°C, 30 min.
- Fluorosulfonylation: SO₂F₂ gas, Cu catalyst, 50°C (yield: 50–60%).
- Reduction: H₂ (1 atm), Pd/C (10%), EtOH, rt (yield: 90%).
Advantages :
Carbamate Formation
Reaction with Phenyl Chloroformate
Procedure :
4-Fluorosulfonyl-3-methylaniline reacts with phenyl chloroformate in the presence of a base (e.g., triethylamine or pyridine) to form the carbamate.
Optimized Conditions :
- Solvent: Dichloromethane or THF.
- Base: Triethylamine (1.2 eq).
- Temperature: 0°C to rt, 2–4 h.
- Yield: 75–85%.
Mechanism :
$$ \text{Ar-NH}_2 + \text{Ph-O-C(O)Cl} \xrightarrow{\text{Base}} \text{Ar-NH-C(O)-O-Ph} + \text{HCl} $$
Purification :
Alternative Route: Isocyanate Intermediate
Procedure :
- Isocyanate Formation : 4-Fluorosulfonyl-3-methylaniline reacts with triphosgene (BTC) to form the isocyanate.
- Phenolysis : The isocyanate reacts with phenol under basic conditions.
Conditions :
- Isocyanate: BTC (0.35 eq), CH₂Cl₂, 0°C, 1 h (yield: 90%).
- Phenolysis: Phenol (1.1 eq), DMAP, rt, 12 h (yield: 70%).
Advantages :
Characterization Data
Spectral Properties
Crystallographic Data (If Available)
- Space Group : Triclinic P1.
- Dihedral Angles : Aromatic rings oriented at 61.77° and 53.94°.
- Hydrogen Bonding : N–H⋯O chains along the a-axis.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Key Challenges |
|---|---|---|---|---|
| Sulfonation-Fluorination | 65–75% | >95% | Moderate | Regioselectivity, hydrolysis |
| Diazotization | 50–60% | 90% | Low | Handling SO₂F₂ gas |
| Phenyl Chloroformate | 75–85% | >98% | High | Moisture sensitivity |
| Isocyanate Route | 70% | 95% | High | Toxicity of triphosgene |
Industrial-Scale Considerations
- Cost Efficiency : Phenyl chloroformate route is preferred due to reagent availability.
- Safety : Diazotization requires stringent temperature control to avoid explosions.
- Green Chemistry : Recent advances use DABCO or ionic liquids to replace traditional bases.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Phenyl N-(4-fluorosulfonyl-3-methyl-phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the fluorosulfonyl group.
Substitution: Nucleophilic substitution reactions can replace the fluorosulfonyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides.
Scientific Research Applications
Phenyl N-(4-fluorosulfonyl-3-methyl-phenyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phenyl N-(4-fluorosulfonyl-3-methyl-phenyl)carbamate involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, making the compound useful in research and potential therapeutic applications.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
Key Observations :
- Steric Effects : The methyl group in the target compound may reduce rotational freedom compared to bulkier substituents (e.g., pyrazolyl groups in ).
Physicochemical Properties
Lipophilicity and Solubility
- Phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate : High lipophilicity (log k ≈ 3.5 inferred from similar compounds) due to -CF₃ .
- 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates: log k ranges from 2.1 to 3.8, influenced by alkyl chain length .
- Target Compound : The -SO₂F group likely reduces log k compared to -CF₃ analogs, balancing hydrophobicity and polarity.
Crystallographic Behavior
- Phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate crystallizes in a monoclinic P2₁/c system with intermolecular hydrogen bonds stabilizing the lattice . The fluorosulfonyl group in the target compound may alter packing efficiency due to stronger dipole interactions.
Biological Activity
Phenyl N-(4-fluorosulfonyl-3-methyl-phenyl)carbamate is a chemical compound that has garnered interest due to its unique structural features and potential biological activities. Its molecular formula is C14H12FNO4S, with a molecular weight of approximately 309.31 g/mol. The compound comprises a phenyl group, a carbamate functional group, and a fluorosulfonyl substituent, which may enhance its reactivity and interaction with biological molecules.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. This compound's mechanism of action is likely similar to other carbamate derivatives, which often act as inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in the nervous system. The presence of the fluorosulfonyl group may enhance the compound's binding affinity and selectivity towards target proteins.
Interaction Studies
Research indicates that this compound exhibits significant reactivity with biological molecules. Interaction studies have focused on its potential to form covalent bonds with amino acid residues in enzymes, thereby inhibiting their activity. For instance, studies have shown that compounds with similar structures can form stable adducts with lysine residues, resulting in prolonged inhibition of enzyme activity .
Comparative Analysis
The biological activity of this compound can be compared to other related compounds. Below is a table summarizing some similar compounds and their unique features:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| Methyl N-[4-(fluorosulfonyl)phenyl]carbamate | 2790197 | Contains methyl instead of phenyl group |
| Phenyl (4-(chlorosulfonyl)phenyl)carbamate | 21926-53-4 | Chlorosulfonyl group instead of fluorosulfonyl |
| tert-butyl N-[4-fluoro-3-(fluorosulfonyl)phenyl]carbamate | 2228754-91-2 | Tert-butyl substituent increases lipophilicity |
Case Studies
In various studies, this compound has been evaluated for its efficacy in inhibiting specific enzymes involved in inflammatory responses. For example, a study demonstrated that derivatives of this compound exhibited potent inhibitory effects on inflammatory cytokine responses, with IC50 values in the nanomolar range . This suggests that the compound could have therapeutic implications in treating diseases characterized by excessive inflammation.
Research Findings
Recent research highlights the potential applications of this compound in both pharmaceuticals and agrochemicals. The compound's reactive functional groups make it suitable for further modification into more potent derivatives. Additionally, studies have indicated that modifications to the phenolic ring can significantly enhance the biological activity of carbamate compounds .
Q & A
Q. What are the standard synthetic routes for phenyl N-(4-fluorosulfonyl-3-methyl-phenyl)carbamate, and how are reaction conditions optimized?
The compound is synthesized via carbamate formation, typically involving the reaction of an alcohol or phenol with an isocyanate. For example, α-terpineol reacts with phenyl isocyanate in chloroform with catalytic HCl, followed by purification via silica gel chromatography using light petroleum ether . Introducing the fluorosulfonyl group may require sulfonation of the phenyl ring followed by fluorination, analogous to methods used for trifluoromethylphenyl carbamates . Optimization includes adjusting stoichiometry, solvent polarity, and acid catalysis to enhance yield and purity.
Q. What purification techniques are effective for isolating this compound?
Column chromatography (silica gel, eluting with non-polar solvents like light petroleum ether) is standard . Recrystallization using chloroform/alcohol mixtures (1:1) can yield high-purity crystals . For polar intermediates, reverse-phase HPLC with columns like Chromolith® or Purospher® STAR may improve separation .
Q. How is the compound characterized spectroscopically?
NMR (¹H/¹³C) identifies functional groups and regiochemistry, while high-resolution mass spectrometry (HRMS) confirms molecular weight. IR spectroscopy verifies carbamate C=O stretches (~1700 cm⁻¹) and sulfonyl S=O bands (~1350-1150 cm⁻¹) . Purity is assessed via HPLC (≥98% by area) .
Advanced Questions
Q. How can structural disorder in crystallographic data for this compound be resolved?
Disorder, such as split positions in cyclohexene rings, is modeled using refinement software (SHELXL) with occupancy parameters. For example, resolved a 55:45 occupancy ratio for a disordered cyclohexene ring using SHELX . Hydrogen bonding (N–H⋯O) and π-interactions further stabilize the crystal lattice, aiding in structure validation .
Q. What strategies address discrepancies between spectroscopic and crystallographic data?
Conflicting data (e.g., NMR suggesting planar geometry vs. X-ray showing puckered rings) require multi-technique validation. Computational methods (DFT) can reconcile differences by comparing theoretical and experimental spectra. For steric hindrance or dynamic effects, variable-temperature NMR or neutron diffraction may clarify .
Q. How are competing reaction pathways managed during synthesis?
Side reactions (e.g., sulfonate ester formation) are minimized by controlling reaction temperature and using selective reagents. Monitoring via TLC or inline IR spectroscopy helps track intermediates . For fluorosulfonyl introduction, anhydrous conditions and slow reagent addition reduce hydrolysis .
Q. What advanced analytical methods quantify trace impurities in the compound?
LC-MS with high-resolution columns (e.g., C18) detects sub-1% impurities. Isotopic labeling or tandem MS (MS/MS) differentiates isobaric species. Residual solvents are analyzed via GC-MS, adhering to ICH guidelines .
Q. How do steric and electronic effects influence the compound’s reactivity in downstream applications?
The electron-withdrawing fluorosulfonyl group enhances electrophilicity at the carbamate carbonyl, facilitating nucleophilic attacks. Steric hindrance from the 3-methyl group may slow reactions at the adjacent position, requiring bulky base catalysts for functionalization .
Methodological Notes
- Crystallography : Use SHELX programs for refinement, particularly SHELXL for small molecules and SHELXPRO for macromolecular interfaces .
- Handling : Store crystalline solids at -20°C in anhydrous conditions to prevent decomposition .
- Safety : Avoid phosgene-derived isocyanates; opt for safer alternatives like urethane-protected amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
